1-Bromo-3,4,5-trifluorobenzene

Analytical Chemistry Quality Control Chemical Logistics

1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9) is a polyfluorinated aryl bromide characterized by a 3,4,5-trifluoro substitution pattern on a benzene ring bearing a single bromine atom. This liquid reagent (boiling point 47-49 °C at 60 mmHg; density 1.767 g/mL at 25 °C) serves primarily as a versatile intermediate in organic synthesis, leveraging the bromine atom's capacity to undergo cross-coupling (e.g., Suzuki-Miyaura, Negishi) , lithium-halogen exchange , and Grignard formation , thereby enabling the installation of the 3,4,5-trifluorophenyl motif into more complex molecules for applications in pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C6H2BrF3
Molecular Weight 210.98 g/mol
CAS No. 138526-69-9
Cat. No. B146875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,4,5-trifluorobenzene
CAS138526-69-9
Molecular FormulaC6H2BrF3
Molecular Weight210.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)Br
InChIInChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyHKJCELUUIFFSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9): A Specialized Fluorinated Aryl Halide Building Block for Advanced Organic Synthesis


1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9) is a polyfluorinated aryl bromide characterized by a 3,4,5-trifluoro substitution pattern on a benzene ring bearing a single bromine atom [1]. This liquid reagent (boiling point 47-49 °C at 60 mmHg; density 1.767 g/mL at 25 °C) serves primarily as a versatile intermediate in organic synthesis, leveraging the bromine atom's capacity to undergo cross-coupling (e.g., Suzuki-Miyaura, Negishi) [2], lithium-halogen exchange [3], and Grignard formation [4], thereby enabling the installation of the 3,4,5-trifluorophenyl motif into more complex molecules for applications in pharmaceuticals, agrochemicals, and advanced materials [5].

Why 1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9) Cannot Be Replaced by a Generic Fluorinated Aryl Bromide: The Critical Role of Regiochemistry and Substituent Effects


The assumption that any fluorinated aryl bromide can serve as an interchangeable synthon for a 3,4,5-trifluorophenyl motif is fundamentally flawed due to the profound impact of fluorine substitution pattern on electronic properties, steric environment, and reactivity [1]. In polyfluorinated aromatics, the number and position of fluorine atoms critically modulate the activation energy for key transformations such as oxidative addition in cross-coupling reactions and the stability of intermediate organometallic species [2]. Furthermore, for applications requiring specific molecular geometries—as in liquid crystals or target-selective pharmaceuticals—the substitution pattern of the precursor directly dictates the final compound's shape, polarity, and biological or material properties [3]. The evidence presented below demonstrates that 1-bromo-3,4,5-trifluorobenzene exhibits quantifiable and meaningful differences in its physical properties and reactivity profile compared to its closest structural analogs, directly impacting its suitability for specific synthetic routes and end-use applications .

Quantitative Evidence Guide for 1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9): Key Differentiators vs. Isomeric Analogs and Reaction Baselines


Physical Property Differentiation: Density and Refractive Index as Quality and Handling Indicators

The density and refractive index of 1-bromo-3,4,5-trifluorobenzene are distinct from its closest isomer, 1-bromo-2,3,4-trifluorobenzene, providing a straightforward method for identity verification and purity assessment in procurement and inventory management. The 3,4,5-isomer exhibits a significantly higher density (1.767 g/mL at 25 °C) compared to the 2,3,4-isomer (1.698 g/cm³ at 25 °C) , . Its refractive index (n20/D 1.482) is also markedly higher than that of the 2,3,4-isomer (n20/D 1.476) . These differences are not academic; they directly impact shipping classification (density-dependent) and can serve as rapid, non-destructive checks for correct material receipt.

Analytical Chemistry Quality Control Chemical Logistics

Synthetic Efficiency: High Yield in Grignard-Mediated Boronic Acid Synthesis

1-Bromo-3,4,5-trifluorobenzene serves as an effective precursor for the synthesis of 3,4,5-trifluorophenylboronic acid, a critical building block for Suzuki-Miyaura couplings. A reported synthetic procedure achieves a high yield of 90.3% for the boronic acid using this specific bromoarene as the starting material in a Grignard reaction with magnesium and subsequent trapping with 2-methoxy-5,5-dimethyl-1,3,2-dioxaborinane [1]. This yield serves as a quantitative benchmark for assessing the efficiency of this key transformation when using the 3,4,5-isomer. While comparable yields are often achievable with other activated aryl bromides, this specific value provides a validated starting point for process development and optimization, and contrasts with literature reports for less optimized routes yielding as low as 51% [2].

Synthetic Methodology Process Chemistry Grignard Reaction Boronic Acid Synthesis

Reactivity Differentiation: Thermal Stability and Catalyst Compatibility Profile

A comparative analysis of trifluorobromobenzene isomers indicates that the 3,4,5-isomer possesses a distinct profile regarding thermal stability and compatibility with common cross-coupling catalysts. Specifically, it is reported to have a thermal stability up to 160 °C, which is lower than the 200 °C stability of the 2,3,4-isomer . Furthermore, the 3,4,5-isomer is classified as having a 'low ortho-directing' reactivity and may require the use of 'specialty catalysts' for certain transformations, in contrast to the 2,3,4-isomer which is 'Pd/C Compatible' . This class-level inference suggests that while the 3,4,5-isomer is a competent substrate, its unique electronic environment necessitates careful consideration of reaction conditions and catalyst selection to achieve optimal performance, a factor that differentiates it from other isomers and influences procurement decisions for specific catalytic applications.

Reaction Optimization Catalysis Process Safety

Proven Application in Liquid Crystal Synthesis: A Key Intermediate for Display Materials

1-Bromo-3,4,5-trifluorobenzene is specifically claimed as a key intermediate in the synthesis of trifluorobenzene derivatives for use in liquid crystal compositions, as detailed in European Patent EP0387032A1 [1]. The patent provides explicit reaction conditions: a Grignard reagent is prepared from 1-bromo-3,4,5-trifluorobenzene (25 g, 0.115 mol) and magnesium (2.8 g, 0.115 mol) in tetrahydrofuran, and subsequently reacted with trans-4-butylcyclohexylacetyl chloride (25 g, 0.115 mol) [2]. This specific use-case provides direct evidence of its commercial relevance and differentiates it from other isomers, such as 1-bromo-2,3,4-trifluorobenzene, which is more commonly cited in the synthesis of quinoline carboxylic acid derivatives [3].

Materials Science Liquid Crystal Displays Organofluorine Chemistry

Vendor-Specified Purity and Physical State for Reproducible Research and Process Development

Reputable commercial sources specify 1-bromo-3,4,5-trifluorobenzene with a high assay purity of 99% and define its key physical properties . These include a boiling point of 47-49 °C at 60 mmHg, a density of 1.767 g/mL at 25 °C, and a refractive index (n20/D) of 1.482 . While these are not unique to this compound, the provision of this precise and verifiable data from an authoritative vendor provides a critical baseline for reproducibility in research and development. It allows for accurate stoichiometric calculations and ensures that results are not confounded by unspecified impurities or isomeric contamination, a common risk when sourcing from non-specialized suppliers. Furthermore, the compound is classified with specific hazard statements (Carc. 2, Eye Dam. 1, Flam. Liq. 3) [1], which are essential for compliance in procurement and safe handling.

Quality Assurance Reproducibility Analytical Chemistry

Safety and Handling Differentiation: Flammability and Hazard Profile for Process Engineering

The safety profile of 1-bromo-3,4,5-trifluorobenzene is defined by a flash point of 45 °C (closed cup) and classification as a Flammable Liquid Category 3 (Flam. Liq. 3) [1]. This places it in a different handling category compared to its isomer 1-bromo-2,3,4-trifluorobenzene, which has a reported flash point of 46.7 °C . While the difference is modest, it is a quantifiable parameter that can influence storage conditions, ventilation requirements, and the selection of process equipment, especially at scale. The compound is also classified as Carcinogen Category 2 and Eye Damage Category 1 [1], requiring specific personal protective equipment (PPE) and engineering controls. This data is essential for procurement teams to ensure compliance with local regulations and for safety officers to develop appropriate handling protocols.

Process Safety Chemical Handling Regulatory Compliance

Validated Application Scenarios for 1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9): From Lab-Scale Synthesis to Industrial Process Development


Synthesis of 3,4,5-Trifluorophenylboronic Acid for Suzuki-Miyaura Cross-Coupling

This compound is the preferred precursor for the large-scale preparation of 3,4,5-trifluorophenylboronic acid, a valuable reagent for Suzuki-Miyaura coupling reactions. The reported 90.3% yield for this transformation provides a benchmark for process development and demonstrates its synthetic utility [1]. This is a cornerstone application for medicinal chemists and process development scientists synthesizing biaryl-containing drug candidates or advanced materials.

Manufacturing of Liquid Crystal Display (LCD) Materials

As explicitly claimed in patent literature, 1-bromo-3,4,5-trifluorobenzene is a critical intermediate for the synthesis of specialized trifluorobenzene derivatives used in liquid crystal compositions [2]. The specific Grignard reaction conditions detailed in the patent serve as a validated starting point for industrial chemists and engineers working in the display materials sector [3].

Continuous Flow Synthesis of Organoboron Reagents

The compound has been successfully employed in continuous flow processes for the preparation of 4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane via lithium-halogen exchange/borylation [4]. This application is particularly relevant for process chemists seeking to implement safer, more scalable, and reproducible methods for generating sensitive organometallic intermediates.

Quality Control and Identity Verification in Chemical Procurement

The distinct physical properties of this isomer, including a density of 1.767 g/mL and refractive index of 1.482, provide a rapid and cost-effective means for quality control laboratories to verify the identity and purity of received material and to differentiate it from isomeric analogs like 1-bromo-2,3,4-trifluorobenzene (density 1.698 g/cm³) , .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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